Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
CAS No.: 97242-86-9
Cat. No.: VC0013685
Molecular Formula: C₄₉H₅₁NO₁₁
Molecular Weight: 829.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97242-86-9 |
|---|---|
| Molecular Formula | C₄₉H₅₁NO₁₁ |
| Molecular Weight | 829.94 |
| IUPAC Name | 2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3/t32-,39+,40+,41+,42+,43+,44+,45-,48+,49+/m0/s1 |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Introduction
Chemical Properties and Structure
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside is a complex carbohydrate derivative that incorporates both benzyl and phthalimido protecting groups . The compound belongs to the class of glycosides, which are molecules containing a sugar moiety attached to another functional group via a glycosidic bond. In this case, the structure contains a protected glucose derivative linked to a protected fucose derivative.
The chemical identity of this compound is well-established, with several key physical and chemical properties documented as follows:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 97242-86-9 | |
| Molecular Formula | C49H51NO11 | |
| Molecular Weight | 829.94 g/mol | |
| Physical State | Solid | |
| Chemical Class | Glycoside |
The structure of this compound is characterized by its complexity, featuring a β-D-glucopyranoside core with a phthalimido group at the C-2 position and a benzyl group at the C-3 position . The C-6 position is connected to an α-L-fucopyranosyl unit, which is protected by benzyl groups at positions C-2, C-3, and C-4 . The phthalimido group serves as a protecting group for an amino functionality, while the benzyl groups protect hydroxyl groups during synthetic manipulations.
The presence of multiple stereogenic centers in this molecule contributes to its structural complexity and specificity, which is essential for its biological and synthetic utility. The alpha and beta anomeric configurations at the glycosidic linkages are crucial for the compound's biological recognition properties and reactivity in glycosylation reactions.
Synthesis and Preparation
The synthesis of Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside typically involves sophisticated glycosylation reactions where a protected fucose derivative is attached to a protected glucose derivative. This process requires careful control of reaction conditions to ensure stereoselectivity at the glycosidic linkage.
The general synthetic approach involves the following key steps:
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Preparation of the α-L-Galactopyranosyl bromide, 6-deoxy-2,3,4-tris-O-(phenylmethyl) derivative as the fucose donor .
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Preparation of Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside as the glucose acceptor .
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Glycosylation reaction between the donor and acceptor, often promoted by methyl trifluoromethylsulphonate.
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Purification and characterization of the final compound.
The benzyl and phthalimido groups serve as protecting groups to prevent unwanted reactions during the synthesis process. These protecting groups can be selectively removed in subsequent steps to reveal the desired functional groups for further modifications or applications.
The glycosylation reaction is particularly challenging due to the need for stereocontrol at the anomeric center. Various reaction conditions and promoters have been developed to achieve the desired stereochemical outcome. The use of neighboring group participation, controlled by the choice of protecting groups, is often employed to direct the stereochemistry of the glycosidic bond formation.
Applications in Glycobiology Research
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside serves as a key intermediate in the synthesis of structurally diverse glycoconjugates, which are crucial for investigating carbohydrate-mediated biological processes. The compound's significance in glycobiology research stems from its well-defined structure and the presence of protecting groups that allow for selective chemical transformations.
In glycobiology research, this compound is essential for studying:
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Carbohydrate-protein interactions: The compound serves as a precursor for synthesizing oligosaccharides that mimic natural glycans involved in protein recognition.
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Cell surface recognition events: Derivatives of this compound can be used to probe the molecular mechanisms underlying cell-cell recognition mediated by carbohydrates.
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Glycan biosynthesis pathways: The compound provides a platform for understanding the enzymatic processes involved in the assembly of complex carbohydrates.
The versatility of this glycoside in glycosylation reactions enables researchers to prepare tailored glycans with specific structures, facilitating the elucidation of their roles in various physiological and pathological processes. The presence of the phthalimido group at the C-2 position of the glucopyranoside unit is particularly valuable, as it can be converted to an amino group for further conjugation to proteins or other biomolecules.
Research utilizing this compound has contributed significantly to our understanding of how glycans participate in cellular communication, immune response, and disease progression. The ability to synthesize structurally defined glycans starting from building blocks like this compound has revolutionized the field of glycobiology by providing access to homogeneous materials for biological studies.
Role in Glycan Microarrays and Glycodendrimers
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside plays a significant role in the development of advanced glycobiology research tools, particularly glycan microarrays and glycodendrimers. These sophisticated research platforms have revolutionized the study of carbohydrate-protein interactions and glycan-mediated biological processes.
Glycan microarrays are high-throughput screening tools that display multiple glycan structures on a solid surface, allowing researchers to simultaneously analyze numerous carbohydrate-protein interactions. The compound serves as a valuable building block for synthesizing the diverse glycan structures incorporated into these arrays. The protecting groups present in the molecule allow for selective chemical modifications, enabling researchers to create glycans with defined structures and spatial orientations on the array surface.
In the development of glycodendrimers, which are highly branched macromolecules with multiple glycan units attached to a central core, this compound serves as a precursor for the glycan units. Glycodendrimers offer several advantages for biological studies, including:
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Enhanced multivalent presentation of glycans, mimicking the natural clustering of carbohydrates on cell surfaces
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Improved binding affinity to target proteins through multivalent interactions
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Increased stability compared to natural glycans
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Controlled density and orientation of glycan units
The use of this compound in glycan microarrays and glycodendrimers has facilitated breakthrough studies in:
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Identifying novel carbohydrate-binding proteins
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Characterizing the specificity of glycan-protein interactions
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Screening for inhibitors of pathogen-host interactions
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Developing diagnostic tools for diseases involving altered glycosylation patterns
These research tools are crucial for probing and manipulating carbohydrate-related biological phenomena, particularly in understanding glycan recognition and signaling mechanisms that underlie numerous biological processes and disease states.
Fields of Application
The applications of Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside extend across various scientific disciplines, reflecting the fundamental importance of carbohydrates in biological systems. The compound's utility spans from basic research to potential therapeutic applications, making it a valuable tool in multiple fields.
Immunology
In immunology, this compound serves as a precursor for synthesizing glycans that interact with immune system components such as lectins, antibodies, and immune receptors. Understanding these interactions is crucial for:
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Elucidating the role of glycans in immune surveillance
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Developing glycan-based vaccines
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Understanding autoimmune disorders related to aberrant glycan recognition
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Modulating immune responses through glycan engineering
Cancer Biology
The compound finds significant applications in cancer biology research, where altered glycosylation patterns are recognized as hallmarks of malignant transformation. Synthetic glycans derived from this compound have been used to:
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Study tumor-associated carbohydrate antigens
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Develop glycan-based cancer diagnostics
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Investigate glycan-mediated tumor cell adhesion and metastasis
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Design glycan-targeted therapeutics
Infectious Diseases
In the field of infectious diseases, the compound contributes to understanding host-pathogen interactions mediated by glycans. Research applications include:
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Studying pathogen adhesion to host glycans
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Developing glycan-based inhibitors of pathogen binding
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Investigating microbial glycosidases and glycosyltransferases
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Designing carbohydrate-based antimicrobial strategies
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